molecular formula C11H11BrFNO2 B1383820 (2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid CAS No. 1270306-61-0

(2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1383820
CAS No.: 1270306-61-0
M. Wt: 288.11 g/mol
InChI Key: JXGMYSJDXPRRNL-AXDSSHIGSA-N
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Description

(2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a carboxylic acid group at the 2-position (S-configuration) and a 5-bromo-2-fluorophenyl substituent at the 5-position. This compound belongs to a class of bioactive molecules where the pyrrolidine scaffold is often utilized for its conformational rigidity and ability to mimic peptide bonds, making it relevant in drug discovery for targeting enzymes or receptors .

Properties

IUPAC Name

(2S)-5-(5-bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-6-1-2-8(13)7(5-6)9-3-4-10(14-9)11(15)16/h1-2,5,9-10,14H,3-4H2,(H,15,16)/t9?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGMYSJDXPRRNL-AXDSSHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=C(C=CC(=C2)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N[C@@H]1C(=O)O)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C10H11BrFN
  • Molar Mass : 244.1 g/mol
  • CAS Number : 1228557-14-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired pyrrolidine derivative. The presence of bromine and fluorine substituents on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.

Biological Activity

Mechanism of Action
This compound has been studied for its agonistic effects on G-protein coupled receptors (GPCRs), particularly GPR43, which are involved in various physiological processes including inflammation and metabolism . The structural modifications provided by the bromo and fluoro groups are believed to enhance receptor binding affinity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)
Compound ACaco-2 (Colon)20.6
Compound BA549 (Lung)35.0
This compoundTBDTBD

The specific IC50 values for this compound are yet to be fully characterized, but preliminary data suggest it possesses moderate to high activity against certain cancer cell lines.

Case Studies

  • In Vitro Studies
    In vitro studies have shown that the compound can inhibit cell proliferation in various cancer models. For example, a study found that modifications in the pyrrolidine structure led to increased cytotoxicity against A549 lung cancer cells, suggesting a structure-activity relationship that could be exploited for drug development .
  • Structure-Activity Relationship (SAR)
    The SAR analysis indicates that the presence of halogen atoms such as bromine and fluorine significantly affects the biological activity of pyrrolidine derivatives. These modifications enhance lipophilicity and receptor binding capabilities, leading to improved therapeutic efficacy .
  • Pharmacological Applications
    The compound’s potential as a pharmacological agent extends beyond anticancer activity; it may also play a role in modulating metabolic pathways through GPCR activation, providing a dual mechanism for therapeutic intervention in diseases such as obesity and diabetes .

Scientific Research Applications

Pharmacological Studies

The compound has been explored for its potential as a pharmaceutical agent, particularly as an agonist for G-protein coupled receptors (GPCRs). Research indicates that derivatives of pyrrolidine carboxylic acids can modulate receptor activity, which is crucial for developing drugs targeting various diseases, including metabolic disorders and inflammation .

Neuropharmacology

Due to its structural similarity to known neurotransmitter precursors, (2S)-5-(5-bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid is being investigated for its effects on neurochemical pathways. Studies suggest that compounds with similar structures may influence synaptic transmission and neuroplasticity, making them candidates for treating neurological conditions such as depression and anxiety .

Synthetic Chemistry

The synthesis of this compound serves as a model for developing new synthetic routes in organic chemistry. Its preparation involves various methodologies that can be adapted to create other biologically active compounds. This aspect is particularly relevant in the field of medicinal chemistry where novel compounds are routinely synthesized for biological testing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) on Pyrrolidine Position & Stereochemistry Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
(2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid 5-Bromo-2-fluorophenyl 5-position; 2S 302.12 Not provided Reference compound
(2S,5S)-5-(3-Bromophenyl)pyrrolidine-2-carboxylic acid (Fmoc-protected) 3-Bromophenyl + Fmoc group 5S, 2S 502.34 2580096-21-3 - 3-Bromo vs. 5-bromo-2-fluoro substituent
- Fmoc protection alters reactivity
(2S,5S)-5-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid 4-Chlorophenyl 5S, 2S 225.67 1269928-77-9 - Chlorine vs. bromo/fluoro
- Substituent position (4-Cl vs. 5-Br-2-F)
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid Phenyl 2-position; 3S, 2S 191.23 Not provided - Phenyl at 2-position vs. 5-position
- No halogen substituents

Key Comparative Insights

Electronic and Steric Effects
  • Halogen Substitution: The target compound’s 5-bromo-2-fluorophenyl group introduces both steric bulk (bromine) and electron-withdrawing effects (fluorine), which may enhance binding to hydrophobic pockets or polar residues in biological targets compared to 4-chlorophenyl (weaker electron withdrawal) or non-halogenated analogs like (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid .
  • Stereochemical Influence : The 2S configuration in the target compound is shared with other analogs (e.g., ), suggesting conserved importance in maintaining spatial orientation for receptor interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid

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